molecular formula C14H9BrFN3S B15213514 N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 827580-60-9

N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B15213514
CAS No.: 827580-60-9
M. Wt: 350.21 g/mol
InChI Key: HUKGWGLMUFOFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, which are further connected to the thiadiazole core. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with 4-fluorobenzoyl chloride to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives

Scientific Research Applications

N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-fluorobenzamide
  • 4-bromo-N-(4-fluorophenyl)benzamide
  • 4-bromophenyl 4-bromobenzoate

Uniqueness

N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications.

Properties

CAS No.

827580-60-9

Molecular Formula

C14H9BrFN3S

Molecular Weight

350.21 g/mol

IUPAC Name

N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H9BrFN3S/c15-10-3-7-12(8-4-10)17-14-19-18-13(20-14)9-1-5-11(16)6-2-9/h1-8H,(H,17,19)

InChI Key

HUKGWGLMUFOFQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.